molecular formula C7H6BrF2NO B11724372 2-Bromo-6-(difluoromethoxy)aniline

2-Bromo-6-(difluoromethoxy)aniline

Cat. No.: B11724372
M. Wt: 238.03 g/mol
InChI Key: JMJVERXHOZNPSM-UHFFFAOYSA-N
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Description

2-Bromo-6-(difluoromethoxy)aniline is a halogenated aniline derivative designed for use as a key synthetic intermediate in research and development. Its molecular structure incorporates bromine and difluoromethoxy functional groups on an aniline ring, making it a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications . Compounds with the difluoromethoxy group are often explored in medicinal chemistry for their potential to modulate the physicochemical properties of drug candidates, such as metabolic stability and membrane permeability . As a high-value intermediate, it is typically supplied with a high purity grade (e.g., ≥95% or ≥99%) to ensure consistent performance in sensitive reactions . This chemical is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to handling. Safe handling precautions include working in a well-ventilated area, wearing suitable protective clothing, and avoiding contact with skin and eyes . Proper storage conditions involve keeping the container tightly sealed in a cool, dry, and well-ventilated place .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrF2NO

Molecular Weight

238.03 g/mol

IUPAC Name

2-bromo-6-(difluoromethoxy)aniline

InChI

InChI=1S/C7H6BrF2NO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H,11H2

InChI Key

JMJVERXHOZNPSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)OC(F)F

Origin of Product

United States

Strategic Synthetic Methodologies for 2 Bromo 6 Difluoromethoxy Aniline

Established Routes for the Introduction of Difluoromethoxy Functionality

The introduction of the difluoromethoxy (-OCHF2) group is a critical step in the synthesis of the target molecule. This functionality is known to enhance properties such as lipophilicity and metabolic stability in bioactive molecules.

Precursor Synthesis and Preparative Approaches for Difluoromethoxy-Substituted Intermediates

A common and effective strategy for synthesizing difluoromethoxy-substituted aromatics begins with a corresponding phenol (B47542). For the synthesis of 2-bromo-6-(difluoromethoxy)aniline, a plausible precursor is 2-amino-6-bromophenol (B1283759) or, more likely, 2-(difluoromethoxy)aniline (B1298309), which is then subjected to bromination.

The synthesis of difluoromethoxy-anilines often starts from a nitrophenol derivative. For instance, in a patented method for preparing 4-(difluoromethoxy)aniline, 4-nitrophenol (B140041) is first reacted with sodium hydroxide (B78521) and then with chlorodifluoromethane (B1668795) under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene. google.com This nitro-intermediate is subsequently reduced to the corresponding aniline (B41778) using a catalytic system, such as ferric oxide and activated carbon with hydrazine (B178648) hydrate (B1144303) as the reducing agent. google.com This general approach can be adapted for the synthesis of the ortho-substituted isomer required for this compound, likely starting from 2-nitrophenol.

Another approach involves the direct difluoromethylation of a phenol. acs.org Reagents like di(n-butyl)chlorodifluoromethyltin have been developed for the O-difluoromethylation of phenols to produce aryl difluoromethyl ethers. The reaction of a phenoxide with a difluorocarbene source is a primary method for forming the O-CF2H bond. acs.orgcas.cn Fluoroform (CHF3), an inexpensive and non-toxic gas, can serve as a difluorocarbene source in a two-phase system (e.g., water/dioxane) with potassium hydroxide as the base, providing moderate to good yields of difluoromethyl ethers. acs.org

A general synthetic pathway could involve the following steps:

Nitration: Start with a suitable benzene (B151609) derivative and introduce a nitro group.

Hydroxylation: Convert the nitro-compound to a nitrophenol.

Difluoromethylation: Introduce the difluoromethoxy group onto the phenol, yielding a difluoromethoxy-nitrobenzene intermediate.

Reduction: Reduce the nitro group to an amine, yielding the difluoromethoxy-aniline precursor.

Bromination: Introduce the bromine atom at the ortho position.

The table below outlines common reagents used for the synthesis of difluoromethoxy-substituted intermediates.

Reaction Type Reagent(s) Substrate Product Key Features
O-DifluoromethylationChlorodifluoromethane (CHClF2), Base (e.g., NaOH)PhenolAryl difluoromethyl etherUtilizes a common and accessible C1 source. google.com
O-DifluoromethylationFluoroform (CHF3), KOH, Phase-transfer catalystPhenolAryl difluoromethyl etherInexpensive and environmentally benign reagent. acs.org
O-DifluoromethylationDiethyl bromodifluoromethylphosphonatePhenolAryl difluoromethyl etherFunctions as a difluorocarbene precursor. acs.org
ReductionFerric oxide, Activated Carbon, Hydrazine HydrateNitroareneAnilineCatalytic reduction suitable for industrial scale. google.com

Methods for Ortho-Bromination on Fluorinated Aniline Scaffolds

Once the 2-(difluoromethoxy)aniline precursor is obtained, the next critical step is regioselective bromination at the ortho position. The amino group (-NH2) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution. chemistrysteps.combyjus.com The difluoromethoxy group (-OCHF2) is also ortho-, para-directing, but its activating effect is attenuated by the electron-withdrawing fluorine atoms.

Direct bromination of aniline with bromine water typically leads to the formation of 2,4,6-tribromoaniline (B120722) due to the high activation of the ring by the amino group. byjus.com To achieve selective mono-bromination at the ortho position, several strategies can be employed.

One common technique is to moderate the activating effect of the amino group by converting it into an amide, such as an acetanilide. youtube.com The acetyl group reduces the electron-donating capacity of the nitrogen atom, making the ring less reactive and allowing for more controlled bromination. youtube.com The bulky nature of the acetylamino group can also sterically hinder the ortho positions, favoring para-bromination. However, for the synthesis of this compound, bromination is required at the position ortho to both existing groups.

Given that 2-(difluoromethoxy)aniline has one ortho position and the para position available for substitution, achieving selectivity for the desired 6-position (ortho to the amino group and meta to the difluoromethoxy group) can be challenging. The directing effects of both groups must be considered. The strong ortho-directing nature of the amino group is often dominant.

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination and can offer milder and more selective reaction conditions compared to elemental bromine. thieme-connect.com The regioselectivity of NBS bromination can be significantly influenced by the solvent. thieme-connect.com For meta-substituted anilines, using apolar solvents like dioxane or chloroform (B151607) can favor the formation of isomers where the bromine is ortho to the amino group. thieme-connect.com This solvent-dependent selectivity could be exploited in the bromination of 2-(difluoromethoxy)aniline.

Catalytic methods have also been developed for ortho-halogenation. For example, copper-catalyzed direct ortho-halogenation of protected anilines under aerobic conditions has been shown to provide excellent mono-substitution and high ortho-regiocontrol. rsc.org

The table below summarizes various bromination methods.

Brominating Agent Substrate Type Conditions Selectivity Reference(s)
Bromine (Br2) in Acetic Acid2,6-difluoroanilineRoom TemperaturePara-bromination chemicalbook.com
N-Bromosuccinimide (NBS)AcetanilideAcetic AcidPara-bromination youtube.com
N-Bromosuccinimide (NBS)meta-substituted anilinesDioxane or CHCl3Ortho to NH2 group thieme-connect.com
Hydrogen Bromide / Hydrogen Peroxide4-trifluoromethoxyanilineDichloromethane (B109758), WaterOrtho, Ortho-dibromination google.com
N-Bromophthalimide (NBP), Pd(II) catalystAniline CarbamatesAcidic additivemeta-C-H bromination nih.gov

Mechanistic Insights into Key Synthetic Transformations

Understanding the mechanisms of the key reactions is essential for optimizing the synthesis of this compound.

Electrophilic Aromatic Substitution Mechanisms for Bromination

The bromination of an aniline derivative is a classic example of electrophilic aromatic substitution (EAS). The mechanism involves the attack of an electrophile (Br+) on the electron-rich aniline ring.

Generation of the Electrophile: In reactions using Br2, a Lewis acid catalyst is often not required for highly activated rings like aniline because the ring itself is nucleophilic enough to polarize the Br-Br bond. chemistrysteps.com For reagents like NBS, the electrophilic bromine is generated in situ.

Formation of the Sigma Complex: The electrophile attacks the aromatic ring, which is activated by the electron-donating -NH2 and -OCHF2 groups. This attack forms a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate. thieme-connect.com The attack occurs preferentially at the ortho and para positions relative to the activating groups because the positive charge in the intermediate can be delocalized onto the nitrogen atom of the amino group, providing significant stabilization.

Deprotonation and Aromatization: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the final brominated product.

The high reactivity of aniline often leads to polysubstitution. chemistrysteps.com Protecting the amine as an amide tempers this reactivity by delocalizing the nitrogen's lone pair into the adjacent carbonyl group, thus reducing its ability to activate the ring. youtube.com This allows for more controlled, mono-substitution.

Difluoromethylation Mechanisms and Reactive Intermediates (e.g., Difluorocarbene)

The most prevalent mechanism for O-difluoromethylation of phenols involves the intermediacy of difluorocarbene (:CF2). acs.orgcas.cn Difluorocarbene is a versatile and reactive intermediate used to incorporate a difluoromethylene group into various molecules. rsc.org

Generation of Difluorocarbene: Difluorocarbene can be generated from various precursors. A common method is the base-induced alpha-elimination from a compound like chlorodifluoromethane (CHClF2). cas.cn A base abstracts a proton to form the -CClF2 anion, which then rapidly eliminates a chloride ion to give :CF2. Other precursors like fluoroform (CHF3) or TMSCF3 also generate difluorocarbene under specific conditions. acs.orgresearchgate.net For example, difluoromethylene phosphobetaine can generate difluorocarbene via decarboxylation under neutral conditions. rsc.org

Reaction with Nucleophile: The phenoxide, generated by deprotonating the starting phenol with a base, acts as a nucleophile. It attacks the electrophilic difluorocarbene. acs.org

Protonation: The resulting difluoromethoxide anion is then protonated by a proton source in the reaction mixture (like water or the solvent) to yield the final aryl difluoromethyl ether. acs.org

This carbene-based mechanism is favored over a direct nucleophilic substitution on a reagent like CHF3. acs.org The development of new reagents that can generate difluorocarbene under mild or even photocatalytic conditions has expanded the scope and applicability of this transformation. sioc.ac.cnnih.gov

Catalytic Systems in the Synthesis of this compound and its Analogues

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of the synthetic routes leading to fluorinated anilines.

In the difluoromethylation step , phase-transfer catalysts are often employed when using reagents like fluoroform in a two-phase system. acs.org These catalysts facilitate the transport of the hydroxide ion from the aqueous phase to the organic phase to deprotonate the fluoroform and the phenoxide, enabling the reaction to proceed.

For the bromination step , while many brominations of activated rings proceed without a catalyst, achieving specific regioselectivity can require catalytic systems. Palladium(II) catalysis has been developed for the meta-C–H bromination of aniline derivatives using a directing group. nih.gov While this directs to the meta position, it highlights the power of transition metal catalysis in overcoming the inherent ortho/para selectivity of electrophilic substitution. For ortho-halogenation, copper-catalyzed methods have been reported for protected anilines, offering high regiocontrol under aerobic conditions. rsc.org

In the synthesis of aniline precursors, catalytic reduction of nitroarenes is a key step. Systems like ferric oxide and activated carbon are used for large-scale, cost-effective reductions. google.com

Furthermore, visible-light photoredox catalysis has emerged as a powerful tool for generating fluorinated radicals under mild conditions. nih.gov For instance, difluorocarbene can be generated from difluorobromoacetic acid using an iridium photocatalyst. nih.gov Other methods describe the formation of an electron donor-acceptor (EDA) complex between anilines and a fluoroalkyl iodide, which upon photoexcitation, leads to difluoroalkylation of the aniline. nih.govacs.org These modern catalytic approaches offer sustainable alternatives to traditional methods.

The table below provides examples of catalytic systems used in relevant transformations.

Transformation Catalyst System Reagents Key Advantage Reference(s)
Nitro Group ReductionFerric Oxide / Activated CarbonHydrazine HydrateHigh yield, low cost, suitable for industrial production. google.com
meta-C-H BrominationPd(OAc)2N-Bromophthalimide (NBP)Overcomes inherent ortho/para selectivity of EAS. nih.gov
ortho-HalogenationCopper CatalystN-HalosuccinimideHigh ortho-regiocontrol under aerobic conditions. rsc.org
O-Difluoromethylationfac-Ir(ppy)3 (Photocatalyst)BrCF2CO2HMild, visible-light mediated generation of difluorocarbene. nih.gov
DifluoroalkylationEosin Y (Organophotocatalyst)Ethyl difluoroiodoacetateTransition-metal-free, mild conditions. nih.govacs.org

Photoredox Catalysis for Difluoromethoxylation

Visible-light photoredox catalysis has emerged as a powerful tool for forming challenging chemical bonds under mild conditions. nih.gov For the synthesis of this compound, a plausible strategy involves the difluoromethoxylation of a suitable precursor, such as 2-bromo-6-aminophenol. This transformation could be achieved through a radical-based aromatic substitution.

Recent advancements have described the first catalytic protocols for the direct C-H difluoromethoxylation of arenes and heteroarenes. nih.govrsc.org These methods employ a redox-active difluoromethoxylating reagent that, upon activation by a photoredox catalyst, generates a difluoromethoxy radical (•OCF₂H). nih.gov This radical can then add to an aromatic ring, and subsequent oxidation and deprotonation yield the desired difluoromethoxylated product. nih.govrsc.org The reaction conditions are typically mild, proceeding at room temperature and tolerating a wide array of functional groups, including bromides, which are valuable for further synthetic modifications. nih.gov

Another photocatalytic approach could involve the reaction of phenols with a difluoromethylating agent like difluorobromoacetic acid in the presence of a catalyst such as fac-Ir(ppy)₃. researchgate.netresearchgate.net While direct difluoromethoxylation of a bromo-substituted aminophenol is not explicitly detailed, the general applicability of these methods to complex, functionalized molecules suggests their potential utility. nih.gov

Table 1: Representative Conditions for Photocatalytic Fluoroalkylation of Aromatic Compounds

Photocatalyst Reagent Solvent Light Source Substrate Type Reference
Eosin Y ICF₂COOEt / K₂CO₃ DMF 525 nm Kessil lamp Anilines capes.gov.br
fac-Ir(ppy)₃ BrCF₂P(O)(OiPr)₂ Not Specified Blue LEDs Alkenes mdpi.com
Ru(bpy)₃(PF₆)₂ CF₃I / K₂CO₃ Acetonitrile Blue LEDs N-aryl-N-hydroxylamides researchgate.net
Benzotriazole-based OCF₂H reagent Redox-active reagent 1a Not Specified Not Specified Arenes/Heteroarenes nih.gov

Transition Metal-Mediated Approaches

Transition-metal catalysis provides a robust alternative for constructing C–O and C–C bonds, including those involving fluoroalkyl groups. The synthesis of this compound could be envisioned through a cross-coupling reaction. A promising route is the nickel-catalyzed difluoromethylation of aryl bromides, which has been shown to be effective under mild, room-temperature conditions. capes.gov.brprinceton.edu This method utilizes a stable difluoromethyl zinc reagent in conjunction with a nickel catalyst to couple with aryl halides. capes.gov.bracs.org

A hypothetical pathway could involve the coupling of a pre-functionalized aryl halide, such as a doubly halogenated aniline derivative, with a difluoromethoxy source. For instance, palladium-catalyzed coupling of aryl halides with aryldifluoromethyl trimethylsilanes has been developed for the synthesis of diaryl difluoromethanes, showcasing the feasibility of coupling complex fluorinated fragments. nih.gov While direct C-O bond formation for difluoromethoxylation via this route is less common than C-C bond formation, the principles of catalyst design and substrate activation are transferable.

Copper-catalyzed methods are also prevalent in fluoroalkylation chemistry. sioc.ac.cn Protocols for the difluoromethylation of aryl iodides using copper catalysts have been established, although they often require elevated temperatures to activate less reactive aryl bromides. acs.org The development of new reagents, such as N-Tosyl-S-difluoromethyl-S-phenylsulfoximine, which can transfer a CF₂H group to nucleophiles, opens up further possibilities for designing synthetic routes under various catalytic systems. acs.org

Table 2: Examples of Metal-Catalyzed Difluoromethylation of Aryl Halides

Catalyst System Reagent Substrate Conditions Yield Reference
Ni(COD)₂ / dppf Zn(CF₂H)₂·DMPU 4-Iodobenzonitrile Room Temp, 24h 91% acs.org
NiCl₂(dtbbpy) / Ir-photocatalyst BrCF₂H / (Me₃Si)₃SiH 4-Bromobiphenyl Blue LEDs, Room Temp 90% princeton.edu
Pd₂(dba)₃ / RuPhos Me₃SiCF₂H / NaOtBu 1-Bromo-4-nitrobenzene 100 °C, 24h 86% acs.org
CuI α-silyldifluoroacetates Aryl Iodides DMSO or DME Moderate to Good acs.org

Sustainable and Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. acs.org These principles advocate for the design of chemical processes that minimize waste, reduce energy consumption, and utilize non-hazardous, renewable materials. acs.orgucl.ac.uk

Atom Economy and Waste Minimization Strategies

Atom economy, a core concept of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgsigmaaldrich.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than substitutions and eliminations, which generate stoichiometric byproducts. rsc.org

Metrics such as Reaction Mass Efficiency (RME) and the Environmental Factor (E-factor) provide a more comprehensive assessment by considering yield, stoichiometry, and all materials used, including solvents and workup chemicals. wikipedia.orgmygreenlab.orgresearchgate.netcareerchem.com Designing a synthetic route with a high RME and a low E-factor is a key goal for sustainable synthesis. wikipedia.org

Environmentally Benign Solvents and Reagents

The selection of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. nih.gov Traditional volatile organic solvents (VOCs) are often hazardous, leading to a search for greener alternatives. sigmaaldrich.com

For the proposed syntheses of this compound, replacing conventional solvents like dichloromethane or DMF with more sustainable options is a priority. Greener alternatives include bio-based solvents like Cyrene™ (a derivative of cellulose), 2-methyltetrahydrofuran (B130290) (derived from biomass), or even water where possible. sigmaaldrich.comnih.gov Deep eutectic solvents (DESs), which are mixtures of solids that form a liquid at a certain temperature, are another promising class of environmentally benign reaction media. rsc.orgnih.govsioc.ac.cn They are often biodegradable, non-toxic, and can be recycled. sioc.ac.cn

The development of environmentally benign reagents is also crucial. This includes using recyclable catalysts and developing reagents that are inherently less toxic. For instance, the use of hypervalent iodine(III) reagents that can be recovered and reoxidized offers a cleaner alternative to many classical oxidation procedures. mdpi.com Similarly, choosing difluoromethylating agents that are stable, non-ozone-depleting, and can be generated from readily available starting materials contributes to a more sustainable process. sioc.ac.cnacs.org

Table 3: Common Solvents and Potential Greener Alternatives

Conventional Solvent Hazard Profile Greener Alternative(s) Reference
Dichloromethane (DCM) Suspected carcinogen, volatile 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate nih.gov
Chloroform Suspected carcinogen, toxic Dichloromethane (as a lesser evil), 2-MeTHF nih.gov
N,N-Dimethylformamide (DMF) Reproductive toxin, volatile Cyrene™, Dimethyl sulfoxide (B87167) (DMSO) sigmaaldrich.com
Benzene Carcinogen, flammable Toluene, p-Cymene
Acetonitrile (MeCN) Flammable, toxic Water, Ethanol sigmaaldrich.comrsc.org

Reactivity Profiles and Transformative Chemistry of 2 Bromo 6 Difluoromethoxy Aniline

Reactions at the Aniline (B41778) Nitrogen Center

The nitrogen atom of the aniline group serves as a primary site for various chemical modifications, including acylation, alkylation, and diazotization.

The nucleophilic nature of the aniline nitrogen readily allows for acylation and alkylation reactions. Acylation, typically carried out with acyl chlorides or anhydrides, introduces an acyl group onto the nitrogen, forming an amide. This transformation is often employed to protect the amino group or to introduce new functionalities.

Alkylation of the aniline nitrogen can also be achieved, though it can be more challenging to control than acylation. Direct alkylation with alkyl halides can sometimes lead to multiple alkylations. More controlled methods, such as reductive amination, are often preferred. For instance, photoinduced methods have been developed for the difluoroalkylation of anilines, showcasing the introduction of fluorinated alkyl chains. acs.orgnih.gov

Detailed research has explored the difluoroalkylation of various anilines, including substituted ones. acs.org While electronically deficient anilines may show lower yields, 2,6-disubstituted anilines have been successfully difluoroalkylated. acs.org

Here is a table summarizing the substrate scope for the difluoroalkylation of anilines via an EDA complex strategy:

EntryProductYield (%)
12 Ethyl 2-(2-(dimethylamino)-5-methoxyphenyl)-2,2-difluoroacetate65
13 Ethyl 2-(2-(dimethylamino)-5-(trifluoromethyl)phenyl)-2,2-difluoroacetate49
14 Ethyl 2-(5-chloro-2-(dimethylamino)phenyl)-2,2-difluoroacetate55
15 Ethyl 2-(2-(dimethylamino)-5-fluorophenyl)-2,2-difluoroacetate61
16 Ethyl 2-(2-(dimethylamino)-5-iodophenyl)-2,2-difluoroacetate58
17 Ethyl 2-(2-(dimethylamino)-5-nitrophenyl)-2,2-difluoroacetate25
18 Ethyl 2-(4-bromo-2-(dimethylamino)phenyl)-2,2-difluoroacetate15
19 Ethyl 2-(2-(dimethylamino)-4-(trifluoromethyl)phenyl)-2,2-difluoroacetate21
20 Ethyl 2-(2,6-diethylphenylamino)-2,2-difluoroacetate70
21 Ethyl 2-(2,6-diisopropylphenylamino)-2,2-difluoroacetate75
22 Ethyl 2-(naphthalen-1-yl(methyl)amino)-2,2-difluoroacetate61

Table adapted from The Journal of Organic Chemistry, 2023. acs.org

The aniline functional group can be converted to a diazonium salt through treatment with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazotization reaction is a gateway to a wide array of synthetic transformations. While specific studies on the diazotization of 2-bromo-6-(difluoromethoxy)aniline are not prevalent in the provided results, the general principles of aniline diazotization are well-established. google.comgoogle.com For example, methods for the synthesis of 2,4-dinitro-6-bromoaniline diazonium salt and 2,6-dibromo-4-nitroaniline (B165464) diazonium salt have been developed, showcasing the utility of this reaction. google.comgoogle.com

Once formed, the diazonium group can be replaced by a variety of nucleophiles in what are known as Sandmeyer or Schiemann reactions, allowing for the introduction of halogens (Cl, Br, I), cyano, hydroxyl, and fluoro groups, respectively. This versatility makes the diazotization of anilines a powerful tool for aromatic ring functionalization.

Reactions Involving the Aryl Bromine Moiety

The bromine atom on the aromatic ring is another key handle for synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metalation.

The aryl bromide of this compound is well-suited for various palladium-catalyzed cross-coupling reactions, which are fundamental methods for carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. nih.govrsc.orgmdpi.comstudfile.net It is a widely used method due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. nih.gov Research has demonstrated the successful Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with a variety of boronic esters, highlighting the reaction's tolerance to the free amine group. nih.govrsc.org The choice of catalyst and reaction conditions can be crucial, with systems like CataXCium A Pd G3 being identified as effective for such couplings. nih.gov

Sonogashira Coupling: This coupling reaction involves the reaction of the aryl bromide with a terminal alkyne to form an alkynylated product. researchgate.netresearchgate.netsoton.ac.uknih.govscirp.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. This method provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis. Studies have shown the successful Sonogashira coupling of various bromo-substituted aromatic and heteroaromatic compounds. nih.govscirp.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This powerful tool allows for the synthesis of a wide range of substituted anilines and related compounds. The reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. The choice of ligand and base can significantly influence the reaction's efficiency. preprints.org

The following table provides examples of conditions for these cross-coupling reactions with similar substrates:

ReactionCatalyst/ReagentsConditionsReference
Suzuki-MiyauraPd(dtbpf)Cl₂, Et₃N, Kolliphor EL/Toluene60 °C, 15 min mdpi.com
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NToluene, Room Temperature nih.gov
Buchwald-HartwigPd₂(dba)₃, XantPhos, Cs₂CO₃Toluene, 110-130 °C preprints.org

While less common than electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr) can occur on aryl halides that possess strong electron-withdrawing groups. nih.govlibretexts.orgpressbooks.pub The difluoromethoxy group is electron-withdrawing, which can facilitate SNAr reactions on this compound under certain conditions with strong nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.orgpressbooks.pub The presence of an electron-withdrawing group ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.org

The aryl bromide can undergo metal-halogen exchange with strong organometallic bases like organolithium reagents (e.g., n-butyllithium) at low temperatures to form an aryllithium species. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the original position of the bromine atom. This two-step sequence provides a powerful method for the regioselective functionalization of the aromatic ring.

Chemical Stability and Reactivity of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a key functional moiety, imparting unique electronic properties and metabolic stability to the parent molecule. Its reactivity is distinct from that of a simple methoxy (B1213986) group due to the presence of the two electron-withdrawing fluorine atoms.

Pathways for Hydrolysis and Degradation under Varying Conditions

The difluoromethoxy group is generally characterized by high chemical and metabolic stability, largely attributable to the strength of the carbon-fluorine bond. mdpi.com Unlike a standard methoxy group, which can be susceptible to O-demethylation, the difluoromethoxy group offers greater resistance to enzymatic and chemical degradation. nih.gov

Studies on the stability of fluoroalkyl groups on aromatic rings have shown that they are remarkably stable under a range of acidic and basic conditions. rsc.org The primary pathway for the degradation of the -OCF₂H group, though generally requiring harsh conditions, is hydrolysis. This process would ultimately lead to the formation of a phenol (B47542).

The stability of the difluoromethoxy group can be influenced by the pH of the environment. Under strongly acidic or basic conditions, hydrolysis can be initiated, although the reaction rates are typically slow. The proposed mechanism involves the protonation of the ether oxygen under acidic conditions, followed by nucleophilic attack by water. Under basic conditions, direct nucleophilic attack on the carbon atom of the difluoromethoxy group is less likely due to the deactivating effect of the fluorine atoms. However, degradation can still occur under forcing conditions.

It is important to note that while the -OCF₂H group itself is robust, other parts of the this compound molecule, such as the amino group or the carbon-bromine bond, may be more susceptible to reaction under certain conditions.

Table 1: General Stability Profile of the Difluoromethoxy Group

Condition Stability Potential Degradation Pathway
Neutral (pH ~7) High Negligible hydrolysis
Acidic (e.g., HCl) Moderate to High Slow acid-catalyzed hydrolysis
Basic (e.g., NaOH) Moderate to High Slow base-mediated hydrolysis
Oxidative High Resistant to common oxidants
Reductive High Resistant to common reductants

Controlled Functionalization of the Difluoromethoxy Moiety

While the difluoromethoxy group is valued for its stability, its direct functionalization presents a significant synthetic challenge. The high strength of the C-F bonds makes their direct cleavage difficult. However, recent advances have opened pathways for the controlled functionalization of the C-H bond within the difluoromethoxy group.

One promising strategy involves the deprotonation of the Ar-OCF₂H group to generate a nucleophilic difluoromethylide anion (Ar-OCF₂⁻). acs.org This reactive intermediate can then be trapped by various electrophiles to introduce new functional groups. The low acidity of the difluoromethyl proton means that strong bases are required for this transformation. acs.org The combination of a strong Brønsted superbase with a Lewis acid to stabilize the resulting anion has been shown to be an effective approach. acs.org

Table 2: Representative Scheme for Controlled Functionalization

Step Description Reagents Intermediate/Product
1 Deprotonation Strong Base (e.g., a Brønsted superbase) + Lewis Acid Ar-OCF₂⁻ (stabilized)

This methodology allows for the conversion of the relatively inert difluoromethoxy group into a handle for further molecular elaboration, expanding the synthetic utility of compounds like this compound.

Cyclization and Annulation Reactions Utilizing this compound as a Substrate

The structure of this compound, featuring an ortho-disubstituted aniline, makes it a valuable precursor for the synthesis of various heterocyclic ring systems through cyclization and annulation reactions. The aniline nitrogen can act as a nucleophile, while the bromine atom serves as a leaving group in transition metal-catalyzed cross-coupling reactions.

A common strategy for the synthesis of fused heterocycles from ortho-haloanilines involves palladium-catalyzed intramolecular C-N bond formation. For instance, reaction with a suitable coupling partner could lead to the formation of substituted indoles or other nitrogen-containing heterocycles. The specific outcome would depend on the nature of the co-reactant and the reaction conditions employed.

Another potential cyclization pathway involves the reaction of the aniline with a bifunctional electrophile. For example, reaction with a β-ketoester could lead to the formation of a quinoline (B57606) ring system via a Combes-type reaction, followed by an intramolecular cyclization.

The Favorskii rearrangement, a reaction typically involving α-halo ketones, can also be conceptually applied in designing multi-step synthetic sequences that might start from a derivative of this compound to achieve ring contraction. vaia.com However, direct application to the aniline itself is not feasible.

The electronic properties of the difluoromethoxy group, being moderately electron-withdrawing, can influence the reactivity of the aromatic ring and the nucleophilicity of the aniline nitrogen, thereby affecting the rates and outcomes of these cyclization reactions. nuph.edu.uaresearchgate.net

Table 3: Potential Cyclization Strategies for this compound

Reaction Type Co-reactant/Reagent Potential Product Class
Intramolecular Buchwald-Hartwig Amination - (after N-acylation/alkylation) Substituted Indoles
Bischler-Möhlau Indole Synthesis α-haloketone Substituted Indoles
Combes Quinolone Synthesis β-diketone Substituted Quinolines

Applications of 2 Bromo 6 Difluoromethoxy Aniline in Advanced Chemical Synthesis

Building Block in the Synthesis of Complex Organic Molecules

2-Bromo-6-(difluoromethoxy)aniline is recognized as a versatile organic building block by chemical suppliers. bldpharm.com Its utility stems from the distinct reactivity of its functional groups. The aniline (B41778) amine group can act as a nucleophile or be transformed into other functional groups, while the bromo substituent is well-suited for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. These reactions are fundamental for creating carbon-carbon or carbon-heteroatom bonds, which are crucial steps in the assembly of intricate molecular architectures. The difluoromethoxy group, known for its ability to alter electronic properties and improve metabolic stability in molecules, adds another layer of utility. The compound's availability as a research chemical facilitates its use in the synthesis of diverse and complex organic structures. apolloscientific.co.ukleyan.com

Precursor for Scaffolds in Pharmaceutical Research

In the field of medicinal chemistry, this compound serves as a precursor for creating novel molecular scaffolds, which form the core structures of potential new drugs. bldpharm.com The incorporation of fluorine-containing groups like difluoromethoxy is a widely used strategy in drug design to enhance properties such as lipophilicity and metabolic stability.

The design and synthesis of new bioactive scaffolds often rely on versatile starting materials like this compound. The presence of the difluoromethoxy group is particularly significant as it can act as a bioisostere for other functional groups, potentially improving a drug candidate's binding affinity to biological targets like enzymes and receptors. The bromine atom provides a reactive handle for chemists to elaborate the scaffold, adding different molecular fragments to explore the structure-activity relationship (SAR) and optimize for therapeutic efficacy. This allows for the systematic modification of the core structure to develop new compounds with desired biological activities.

Halogenated and fluorinated anilines are an important class of intermediates in the agrochemical industry. For instance, structurally related compounds are key to producing potent fungicides and herbicides. As an example, 2,6-dibromo-4-trifluoromethoxyaniline is a known key intermediate in the synthesis of the fungicide thifluzamide. google.com Likewise, other fluorinated anilines are used to synthesize herbicides. chemicalbook.com Given its structural features, this compound is positioned as a valuable intermediate for the development of new agrochemicals, where the unique combination of its functional groups can contribute to enhanced efficacy and desirable crop protection properties.

Role in Materials Science and Functional Molecule Development

The application of halogenated anilines extends into materials science, where they are used to build functional molecules for various advanced applications. bldpharm.com The specific electronic properties conferred by the fluorine and bromine atoms, combined with the aniline structure, make these compounds suitable precursors for materials with unique optical or electronic characteristics.

While specific polymerization reactions involving this compound are not detailed in the available research, its classification as a material science building block suggests its potential use as a precursor for monomers. bldpharm.combldpharm.com The amine and bromo functionalities allow for it to be incorporated into polymer chains through various polymerization techniques, such as polycondensation or by transformation into a polymerizable vinyl group. The inclusion of the difluoromethoxy group could impart desirable properties like thermal stability, chemical resistance, and specific dielectric properties to the resulting polymers.

Aniline derivatives are used in the synthesis of organic light-emitting diode (OLED) materials and other functional molecules. The electronic nature of the substituents on the aniline ring plays a crucial role in determining the photophysical properties of the final material. The electron-withdrawing nature of the difluoromethoxy and bromo groups in this compound can be exploited to tune the energy levels (HOMO/LUMO) of larger conjugated systems. This makes it a potentially useful building block for creating novel organic semiconductors, dyes, and fluorescent probes for advanced optoelectronic applications. bldpharm.com

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 784143-95-9
Molecular Formula C₇H₆BrF₂NO
Molecular Weight 238.03 g/mol
Common Synonyms 2-Bromo-6-(difluoromethoxy)benzenamine
Classification Organic Building Block, Pharmaceutical Intermediate

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Multi-dimensional NMR (e.g., 2D-NMR) for Connectivity and Stereochemistry

To definitively establish the connectivity of atoms, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal correlations between neighboring protons on the aromatic ring, confirming their relative positions. An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton. Further analysis with HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, confirming the placement of the bromine and difluoromethoxy substituents on the aniline (B41778) ring.

Fluorine-19 NMR for Detailed Difluoromethoxy Analysis

¹⁹F NMR spectroscopy is particularly crucial for analyzing fluorinated compounds. For 2-Bromo-6-(difluoromethoxy)aniline, the ¹⁹F NMR spectrum provides specific information about the difluoromethoxy (-OCHF₂) group. It would typically show a doublet signal, arising from the coupling of the two equivalent fluorine atoms with the single proton of the difluoromethoxy group. The chemical shift of this signal provides insight into the electronic environment of the fluorine atoms.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of this compound with high precision. This technique can confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The distinct isotopic pattern caused by the presence of a bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a clear identifier in the mass spectrum. Analysis of the fragmentation patterns under ionization can also help to corroborate the structure deduced from NMR data.

Table 1: Predicted HRMS Data for this compound

Ion Formula Calculated Mass (m/z) Description
[C₇H₆BrF₂NO + H]⁺ 239.9677 Molecular ion peak (protonated) with ⁷⁹Br

Note: This table represents theoretical values. Actual experimental values may vary slightly.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule.

FT-IR Spectroscopy : The FT-IR spectrum would display characteristic absorption bands corresponding to specific molecular vibrations. Key expected peaks include N-H stretching vibrations for the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C-O-C stretching of the ether linkage, and strong C-F stretching vibrations associated with the difluoromethoxy group (usually in the 1000-1200 cm⁻¹ range).

Raman Spectroscopy : Raman spectroscopy provides complementary information, particularly for the carbon skeleton and symmetric vibrations, which may be weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (-NH₂) N-H Stretch 3300 - 3500
Aromatic Ring C-H Stretch 3000 - 3100
Aromatic Ring C=C Stretch 1450 - 1600
Difluoromethoxy C-F Stretch 1000 - 1200
Ether C-O-C Stretch 1050 - 1150

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Should this compound form a suitable single crystal, X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state. This powerful technique determines precise bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how the molecules pack in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding involving the amine group, which can influence the compound's physical properties.

Advanced Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for determining the purity of a sample. A single, sharp peak in the chromatogram under various conditions is a strong indicator of high purity. By using a photodiode array (PDA) detector, a UV-Vis spectrum of the eluting peak can be obtained, providing another layer of identification.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for analyzing volatile compounds and can be used to separate the target compound from any volatile impurities or reaction byproducts. The mass spectrum obtained for the GC peak provides confirmation of the compound's identity.

Computational and Theoretical Investigations of 2 Bromo 6 Difluoromethoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a substituted aniline (B41778) like 2-Bromo-6-(difluoromethoxy)aniline, these methods can elucidate the effects of the bromo, and difluoromethoxy groups on the geometry and electron distribution of the aniline core.

Density Functional Theory (DFT) for Optimized Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would provide precise bond lengths, bond angles, and dihedral angles.

While specific data for the title compound is not published, studies on related molecules like 2-bromo-6-chloro-4-fluoroaniline (B1268482) have successfully employed DFT to determine these parameters. researchgate.net Such calculations would reveal the extent of steric hindrance between the bulky bromine atom and the difluoromethoxy group, and their influence on the planarity of the amine group relative to the benzene (B151609) ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, demonstrating the type of data that would be generated from DFT calculations. The values are not based on actual computations for the specified molecule.

ParameterValue
C-Br Bond Length (Å)~1.90
C-N Bond Length (Å)~1.40
C-O Bond Length (Å)~1.37
C-C-Br Bond Angle (°)~120
H-N-H Bond Angle (°)~112

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

For this compound, the electron-donating amino group and the electron-withdrawing bromo and difluoromethoxy groups would significantly influence the energies and distributions of the HOMO and LUMO. An FMO analysis would map the electron density of these orbitals, highlighting the most probable sites for electrophilic and nucleophilic attack.

From the HOMO-LUMO energy gap, global reactivity descriptors can be calculated. These include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Potential (μ): The escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative) This table is for illustrative purposes only and does not represent real calculated data for the title compound.

ParameterValue (eV)
EHOMO-5.5
ELUMO-0.5
Energy Gap (ΔE)5.0

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are typically performed on a single molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. For this compound, MD simulations would be invaluable for exploring its conformational landscape. The rotation around the C-O and C-N bonds would be of particular interest, as different conformers could exhibit different properties and biological activities.

MD simulations can also provide insights into how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and behavior in solution-phase reactions.

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can be used to map out the potential energy surface of a chemical reaction, identifying the most likely pathways and the high-energy transition states that must be overcome. For this compound, this could be applied to predict the outcomes of various synthetic modifications, such as further substitution on the aromatic ring or reactions involving the amine group. Identifying the transition state structures and their corresponding energies provides a deeper understanding of the reaction kinetics.

Structure-Activity Relationship (SAR) Studies via Computational Modeling (Theoretical Aspects)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computationally, this involves building a model that correlates calculated molecular descriptors (such as those from DFT and FMO analysis) with experimentally determined activities. For a series of derivatives of this compound, a quantitative structure-activity relationship (QSAR) model could be developed to predict the activity of new, unsynthesized compounds. This approach is instrumental in guiding the design of more potent and selective molecules.

Computational Design and Virtual Screening of Novel Derivatives

The insights gained from the computational methods described above can be proactively used to design novel derivatives of this compound with desired properties. Virtual screening is a powerful technique where large libraries of virtual compounds are computationally evaluated for their potential to bind to a specific biological target, such as an enzyme or receptor. georgiasouthern.edu This process can rapidly identify promising candidates for synthesis and experimental testing, significantly accelerating the drug discovery process. By starting with the core structure of this compound, in silico modifications can be made, and the resulting virtual library can be screened against targets of interest.

Future Directions and Emerging Research Opportunities

Development of Novel and Highly Selective Synthetic Routes

The current synthetic routes to 2-Bromo-6-(difluoromethoxy)aniline and related compounds often present challenges in terms of yield, selectivity, and scalability. Future research will likely focus on developing more efficient and selective synthetic methodologies. For instance, improvements on existing methods for analogous compounds, such as the synthesis of 2-bromo-6-fluoroaniline (B133542) from o-fluoroaniline, could be adapted. google.com These methods aim to avoid the generation of para-isomers and utilize cheaper starting materials. google.com

Key areas for development include:

Directed Ortho-Metalation and Bromination: The development of highly regioselective bromination techniques that can tolerate the difluoromethoxy group is crucial. This would allow for the direct and efficient introduction of the bromine atom at the desired position, minimizing the need for complex protecting group strategies.

Late-Stage Functionalization: Research into late-stage C-H functionalization methods could provide novel pathways to this compound from more readily available precursors.

Catalytic Approaches: The exploration of novel catalytic systems, potentially involving transition metals, for the direct difluoromethoxylation and bromination of aniline (B41778) derivatives could offer more atom-economical and environmentally benign synthetic routes.

Exploration of Undiscovered Reactivity Patterns

The interplay between the bromo, difluoromethoxy, and amino functionalities in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover and harness these latent reactive pathways.

Functional GroupPotential Reactivity to Explore
Amino Group Diazotization followed by Sandmeyer-type reactions to introduce a range of other functional groups.
Bromo Group Participation in a wider array of cross-coupling reactions beyond standard Suzuki and Buchwald-Hartwig aminations.
Difluoromethoxy Group Investigation of its influence on the acidity of the N-H bond and the nucleophilicity of the aromatic ring.
Aromatic Ring Exploration of nucleophilic aromatic substitution (SNAr) reactions, potentially activated by the electron-withdrawing nature of the substituents.

Understanding these reactivity patterns will enable the use of this compound in a broader range of synthetic transformations, leading to the creation of novel and diverse molecular scaffolds.

Integration into Automated Synthesis Platforms and Flow Chemistry Methodologies

The integration of the synthesis of this compound and its derivatives into automated synthesis platforms and flow chemistry systems presents a significant opportunity for accelerating drug discovery and materials development. nih.govmit.edu Flow chemistry, in particular, offers several advantages for handling potentially hazardous reagents and intermediates, as well as for improving reaction control and scalability. uc.pt

Future research in this area could focus on:

Developing robust flow protocols for the key synthetic steps, including bromination and difluoromethoxylation.

Utilizing in-line purification and analysis to enable the rapid optimization of reaction conditions. uc.pt

Integrating artificial intelligence and machine learning algorithms to predict optimal reaction parameters and guide automated synthesis campaigns. uc.pt

The successful implementation of these technologies would allow for the on-demand synthesis of libraries of this compound analogs, facilitating rapid structure-activity relationship (SAR) studies.

Advanced Applications in Interdisciplinary Fields beyond Current Scope

While the primary applications of this compound are currently in agrochemical and pharmaceutical research, its unique electronic and steric properties make it an attractive candidate for use in a variety of other interdisciplinary fields.

Potential Future Applications:

FieldPotential ApplicationRationale
Materials Science Synthesis of novel organic light-emitting diode (OLED) materials and perovskite solar cells. ossila.comThe difluoromethoxy group can tune the electronic properties and improve the stability of organic electronic materials. ossila.com
Polymer Chemistry Development of high-performance polymers with enhanced thermal stability and specific dielectric properties.The incorporation of fluorinated moieties is a well-established strategy for modifying polymer properties.
Chemical Biology Design of chemical probes and activity-based protein profiling (ABPP) reagents.The bromoaniline scaffold can be functionalized to create selective covalent inhibitors or affinity labels for biological targets.

Addressing Challenges in the Synthesis and Application of Difluoromethoxy-Containing Aniline Derivatives

Despite their potential, the broader application of difluoromethoxy-containing aniline derivatives, including this compound, is hampered by several challenges. Future research must address these issues to unlock the full potential of this class of compounds.

A significant challenge lies in the selective synthesis of polysubstituted anilines. For example, the preparation of 2,6-dibromo-4-trifluoromethoxyaniline, a key intermediate for the fungicide thifluzamide, requires specific conditions to achieve high yield and purity, avoiding the formation of isomers. google.com Similar challenges in regioselectivity and the prevention of by-product formation are likely to be encountered in the synthesis of this compound.

Furthermore, the development of sustainable and scalable methods for introducing the difluoromethoxy group remains an area of active research. acs.org Addressing the cost and availability of difluoromethoxylating reagents is also crucial for the wider adoption of these building blocks in industrial applications. Overcoming these synthetic hurdles will be paramount to realizing the full potential of this compound and its derivatives in various scientific and technological fields.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-(difluoromethoxy)aniline?

  • Methodology : The synthesis typically involves bromination of aniline derivatives followed by the introduction of difluoromethoxy groups. A common approach includes reacting 2-bromoaniline with difluoromethoxy reagents under inert atmospheres and controlled temperatures (40–60°C). Catalysts such as copper(I) iodide or palladium complexes may enhance regioselectivity .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination. Purify intermediates using column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How should this compound be characterized to confirm its structure and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substitution patterns (e.g., aromatic protons and difluoromethoxy group signals at ~6.5–7.5 ppm and ~55–60 ppm, respectively).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ = 280.93 g/mol) .
  • Elemental Analysis : Validate empirical formula (C7_7H5_5BrF2_2NO) with <1% deviation .

Q. What are the recommended storage conditions to ensure compound stability?

  • Storage Guidelines :

  • Store at 0–6°C in airtight, amber-glass containers under nitrogen to prevent oxidation and moisture absorption.
  • Avoid prolonged exposure to light or temperatures >50°C, as halogenated anilines are prone to decomposition .

Advanced Research Questions

Q. How do electronic effects of bromine and difluoromethoxy groups influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The bromine atom acts as a directing group, facilitating electrophilic substitution at the para position. The difluoromethoxy group (-OCF2_2H) exerts both electron-withdrawing (-I) and weak donating (+M) effects, altering regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig reactions.
  • Comparative Analysis : Contrast with analogs like 2-Bromo-6-(trifluoromethyl)aniline ( ) to assess fluorine’s impact on reaction kinetics .

Q. What challenges arise during purification, and how can they be mitigated?

  • Purification Strategies :

  • Challenge : Co-elution of brominated byproducts (e.g., dibromo derivatives).
  • Solution : Optimize flash chromatography using gradient elution (hexane:ethyl acetate 9:1 to 7:3). For persistent impurities, recrystallize from ethanol/water mixtures (yield: 70–85%) .

Q. How can computational methods predict the compound’s behavior in catalytic systems?

  • Computational Approaches :

  • Use density functional theory (DFT) to model transition states in palladium-catalyzed reactions. Parameters like Fukui indices and HOMO-LUMO gaps help predict nucleophilic/electrophilic sites .
  • Compare with experimental data (e.g., reaction yields, regioselectivity) to validate models.

Q. What are the applications of this compound in designing enzyme inhibitors?

  • Biological Relevance :

  • The bromine atom serves as a halogen bond donor, enhancing binding to protein pockets (e.g., kinase ATP-binding sites).
  • Derivatize via Buchwald-Hartwig amination to introduce pharmacophores (e.g., substituted pyridines) for targeting enzymes like tyrosine kinases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.